Fluo-3
Overview
Description
Fluo-3 is a fluorescence indicator of intracellular calcium (Ca²⁺), developed by Roger Y. Tsien. It is widely used to measure Ca²⁺ inside living cells in flow cytometry and confocal laser scanning microscopy using visible light excitation . This compound is essentially nonfluorescent, but upon binding to Ca²⁺, its fluorescence increases sharply, making it a valuable tool for detecting calcium release events inside cells .
Mechanism of Action
Target of Action
Fluo-3 is primarily targeted towards intracellular calcium (Ca2+) . Calcium ions play a crucial role in various cellular processes, including neurotransmitter release, muscle contraction, and signal transduction of Gq-type G protein-coupled receptors .
Mode of Action
This compound is an essentially nonfluorescent compound, but upon binding of Ca2+, its fluorescence increases sharply . This large change in fluorescence provides very high contrast, allowing the detection of microscopic Ca2+ release events inside cells .
Biochemical Pathways
The specific properties of this compound enable researchers to investigate the time-resolved dynamics of intracellular signal transduction in a diverse range of cells . It has been extensively used for experiments involving photoactivation of “caged” chelators, second messengers, and neurotransmitters .
Pharmacokinetics
This compound is loaded into cells using its acetoxymethyl (AM) ester derivative . Once inside the cell, unspecific esterases cleave the ester, effectively trapping this compound . This process ensures the bioavailability of this compound within the cell.
Result of Action
The binding of this compound to Ca2+ results in a large increase in fluorescence intensity . This allows for the visualization and measurement of Ca2+ inside living cells in flow cytometry and confocal laser scanning microscopy .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of light and the intracellular environment. It is compatible with visible light excitation sources, reducing autofluorescence and cellular photodamage issues . The intracellular concentration of calcium ions also affects the fluorescence intensity of this compound .
Biochemical Analysis
Biochemical Properties
Fluo-3 is extensively used for cell-based HTS applications . It exhibits a large fluorescence intensity increase on binding Ca 2+ . Unlike the ultraviolet light-excited indicators fura-2 and indo-1, there is no accompanying spectral shift . The fluorescence intensity increase on Ca 2+ binding is typically >100-fold .
Cellular Effects
This compound has revealed the spatial dynamics of many elementary processes in calcium signaling . It is used for experiments involving photoactivation of “caged” chelators, second messengers, and neurotransmitters; and for cell-based pharmacological screening .
Temporal Effects in Laboratory Settings
This compound has been extensively used since being introduced in 1989 . It has been used for flow cytometry; for experiments involving photoactivation of “caged” chelators, second messengers, and neurotransmitters; and for cell-based pharmacological screening .
Metabolic Pathways
This compound is involved in calcium signaling pathways . It is used to measure Ca 2+ inside living cells .
Subcellular Localization
This compound is used to measure Ca 2+ inside living cells . There is no available information on the subcellular localization of this compound and any effects on its activity or function.
Preparation Methods
Fluo-3 is synthesized through a series of chemical reactions involving the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid). The synthetic route typically involves the following steps:
Formation of BAPTA Derivative: The BAPTA derivative is synthesized by reacting BAPTA with appropriate reagents to introduce functional groups that will later bind to calcium ions.
Coupling with Fluorescent Moiety: The BAPTA derivative is then coupled with a fluorescent moiety, such as fluorescein, to form the final this compound compound.
Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Fluo-3 undergoes several types of chemical reactions, including:
Calcium Binding: The primary reaction of interest is the binding of Ca²⁺ ions to this compound.
Ester Hydrolysis: this compound is often used in its acetoxymethyl (AM) ester form, which is cell-permeant.
Common reagents used in these reactions include calcium salts for binding studies and esterases for hydrolysis reactions. The major product formed from these reactions is the fluorescent this compound-Ca²⁺ complex .
Scientific Research Applications
Fluo-3 has a wide range of scientific research applications, including:
Chemistry: Used to study calcium ion dynamics in various chemical reactions and processes.
Industry: Utilized in high-throughput screening (HTS) assays for drug discovery and development.
Comparison with Similar Compounds
Fluo-3 is often compared with other calcium indicators such as Fluo-4, Fluo-5, and Cal-520. These compounds share similar properties but differ in their spectral characteristics and binding affinities:
This compound is unique in its ability to provide high contrast and sensitivity in calcium imaging, making it a valuable tool for researchers studying calcium dynamics .
Properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLGRUXZXMRXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923941 | |
Record name | Fluo 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123632-39-3 | |
Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluo-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluo 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUO-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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